

Chemical Characterization of Levosulpiride Powder: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **Levosulpiride**

Cat. No.: **B1682626**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with antipsychotic, antidepressant, antiemetic, and prokinetic properties.^[1] Its therapeutic effects are primarily attributed to its selective antagonism of dopamine D2 receptors.^{[2][3]} A thorough understanding of the physicochemical properties of **Levosulpiride** powder is paramount for drug development, formulation design, and quality control. This guide provides a comprehensive overview of the key chemical and physical characteristics of **Levosulpiride** powder, along with detailed experimental protocols for its characterization.

Physicochemical Properties

Levosulpiride is a white to off-white crystalline powder.^[4] Key physicochemical properties are summarized in the table below.

Property	Value
Chemical Name	N-[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide[1]
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₄ S
Molecular Weight	341.43 g/mol
Appearance	White to off-white crystalline powder
Melting Point	183-186 °C
Solubility	Slightly soluble in DMF, DMSO, and Methanol. Insoluble in water, ether, chloroform, and benzene.
pKa (Strongest Acidic)	10.24
pKa (Strongest Basic)	8.39
LogP	1.2

Analytical Characterization

A comprehensive characterization of **Levosulpiride** powder involves a combination of spectroscopic, chromatographic, thermal, and crystallographic techniques.

Spectroscopic Analysis

1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **Levosulpiride** molecule.

- Experimental Protocol:
 - Instrument: FTIR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

- Sample Preparation: A small amount of **Levosulpiride** powder is placed directly on the UATR crystal.
- Scan Range: 4000-400 cm⁻¹
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in **Levosulpiride**.

- Characteristic FTIR Peaks:

Wavenumber (cm ⁻¹)	Assignment
3369	N-H stretching (sulfonamide)
3106	C-H stretching (aromatic)
2966	C-H stretching (aliphatic)
1640	C=O stretching (amide)
1595	C=C stretching (aromatic)
1335, 1160	S=O stretching (sulfonamide)

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed for the quantitative determination of **Levosulpiride**.

- Experimental Protocol:
 - Instrument: UV-Vis Spectrophotometer.
 - Solvent: 0.1 N Hydrochloric Acid (HCl).
 - Sample Preparation: A standard stock solution of **Levosulpiride** is prepared in 0.1 N HCl and further diluted to obtain working standards in the concentration range of 6-36 µg/ml.
 - Analysis: The absorbance of the solutions is measured at the wavelength of maximum absorbance (λ_{max}).

- λ_{max} : 288.1 nm in 0.1 N HCl.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **Levosulpiride**.

- Experimental Protocol:
 - Instrument: NMR Spectrometer (e.g., 400 MHz or 500 MHz).
 - Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
 - Sample Preparation: A small amount of **Levosulpiride** powder is dissolved in the deuterated solvent.
 - Data Acquisition: ^1H and ^{13}C NMR spectra are recorded.
- ^1H and ^{13}C NMR Chemical Shifts (in DMSO-d₆):

Atom Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	7.0 (s, 2H)	-
2	-	130.5
3	7.99 (d, 1H)	130.4
4	7.58 (d, 1H)	111.8
5	-	125.7
6	7.05 (s, 1H)	155.8
7	-	165.2
8	8.35 (t, 1H)	-
9	-	55.9
10	3.85 (s, 3H)	56.1
11	3.30 (m, 2H)	47.5
12	2.95 (m, 1H)	66.2
13	2.40 (m, 1H)	28.7
14	1.85 (m, 1H)	22.5
15	1.65 (m, 2H)	52.1
16	2.80 (m, 1H)	47.8
17	2.55 (m, 1H)	15.2
18	1.05 (t, 3H)	-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation, identification, and quantification of **Levosulpiride** and its related substances.

- Experimental Protocol (Method 1 - for drug substance):
 - Instrument: HPLC system with a UV detector.
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5) and acetonitrile (85:15, v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 237 nm.
 - Injection Volume: 20 µL.
- Experimental Protocol (Method 2 - for forced degradation studies):
 - Instrument: HPLC system with a PDA detector.
 - Column: Hypersil BDS C18 (250 x 4.6 mm).
 - Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and acetonitrile (84:16, v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 282 nm.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study the thermal behavior of **Levosulpiride**.

- Experimental Protocol:
 - Instrument: Differential Scanning Calorimeter.
 - Sample Preparation: 3-5 mg of **Levosulpiride** powder is accurately weighed into an aluminum pan and hermetically sealed.

- Heating Rate: 10 °C/min.
- Temperature Range: 25 °C to 250 °C.
- Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
- Data Analysis: The thermogram is analyzed for endothermic and exothermic events. A sharp endotherm corresponding to the melting of the crystalline drug is expected.

2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of **Levosulpiride**.

- Experimental Protocol:
 - Instrument: Thermogravimetric Analyzer.
 - Sample Preparation: 5-10 mg of **Levosulpiride** powder is placed in a platinum or ceramic pan.
 - Heating Rate: 10 °C/min.
 - Temperature Range: 25 °C to 600 °C.
 - Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.
 - Data Analysis: The TGA curve shows the percentage weight loss as a function of temperature, indicating the decomposition temperature of the compound.

Crystallographic Analysis

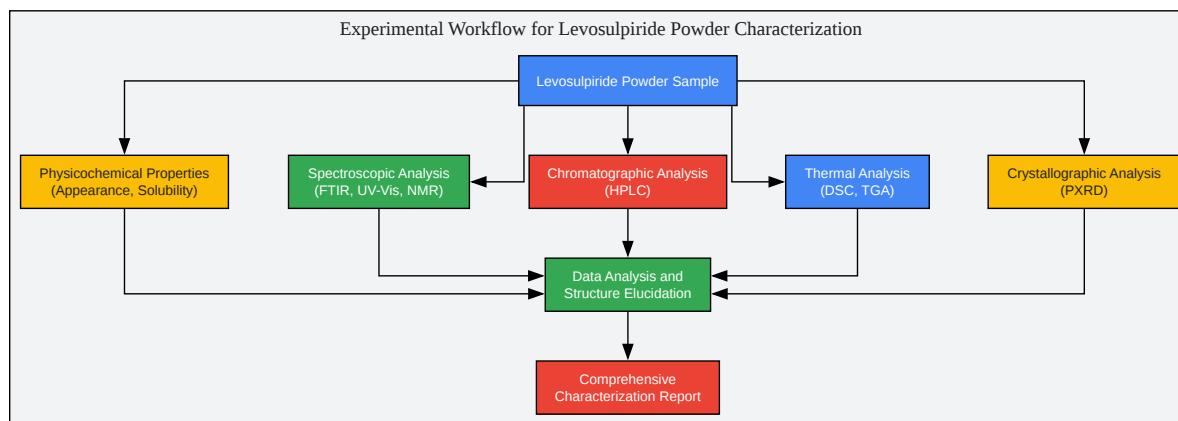
Powder X-ray Diffraction (PXRD)

PXRD is used to investigate the crystalline nature of **Levosulpiride** powder.

- Experimental Protocol:
 - Instrument: X-ray Diffractometer.

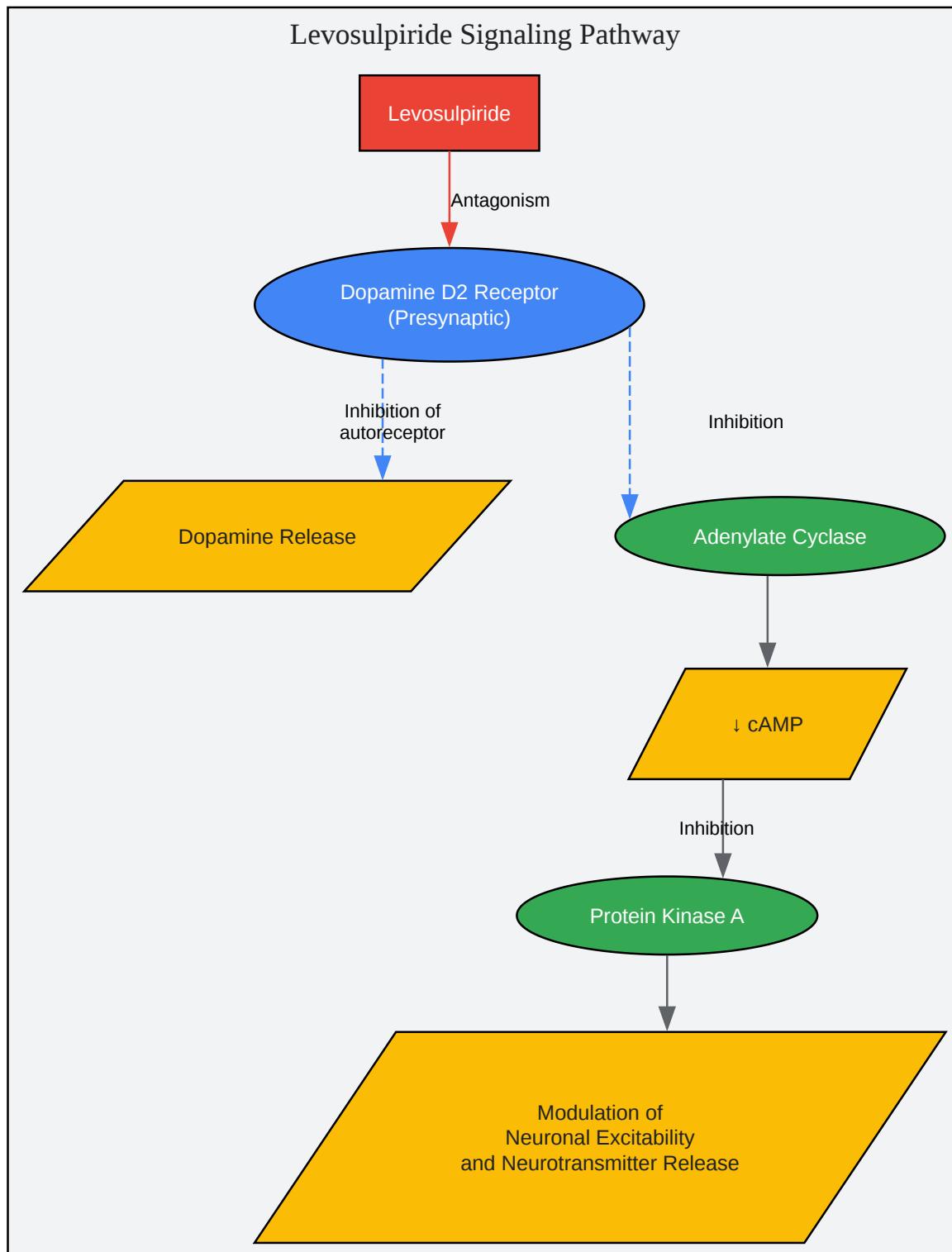
- Radiation Source: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
- Voltage and Current: 40 kV and 40 mA.
- Scan Range (2θ): 5° to 50°.
- Scan Speed: 2°/min.
- Sample Preparation: **Levosulpiride** powder is packed into a sample holder.
- Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, provides a fingerprint of the crystalline form of **Levosulpiride**.

Mandatory Visualizations



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Caption: Experimental workflow for **Levosulpiride** powder characterization.



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Caption: **Levosulpiride**'s antagonistic action on the presynaptic dopamine D2 receptor.

Conclusion

This technical guide provides a comprehensive framework for the chemical characterization of **Levosulpiride** powder. The detailed experimental protocols and data presented herein will be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, formulation, and quality control of this important active pharmaceutical ingredient. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is critical for regulatory submissions and the development of safe and effective pharmaceutical products.

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